molecular formula C8H12O2 B14284577 Ethyl 3-methyl-2-methylidenebut-3-enoate CAS No. 119253-77-9

Ethyl 3-methyl-2-methylidenebut-3-enoate

Cat. No.: B14284577
CAS No.: 119253-77-9
M. Wt: 140.18 g/mol
InChI Key: LBQGEFRXWMBMHL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-methylidenebut-3-enoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-methylidenebut-3-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 3-methyl-2-methylidenebut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Ethyl 3-methyl-2-methylidenebut-3-enoate can be compared with other similar compounds such as:

    Ethyl 3-methylbut-2-enoate: Similar structure but lacks the double bond at the 2-position.

    Ethyl 3-methylcrotonate: Another ester with a similar backbone but different substitution pattern.

    Ethyl β,β-dimethylacrylate: Similar ester but with different alkyl groups attached to the double bond.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.

Properties

CAS No.

119253-77-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl 3-methyl-2-methylidenebut-3-enoate

InChI

InChI=1S/C8H12O2/c1-5-10-8(9)7(4)6(2)3/h2,4-5H2,1,3H3

InChI Key

LBQGEFRXWMBMHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=C)C

Origin of Product

United States

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